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Compound of Interest

Compound Name: 1-(2-Chloroethyl)piperidine

Cat. No.: B1294334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-(2-Chloroethyl)piperidine, a key intermediate in the synthesis of various pharmaceutical

compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols utilized for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR spectra of 1-(2-Chloroethyl)piperidine hydrochloride have

been recorded and analyzed to confirm its molecular structure.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(2-Chloroethyl)piperidine hydrochloride was recorded in

deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.4 Broad Singlet 1H
N-H⁺ (of

hydrochloride)

~4.11 Triplet 2H -N-CH₂-CH₂-Cl

~3.60 Triplet 2H -N-CH₂-CH₂-Cl

~3.43 Multiplet 2H
Piperidine ring protons

(α to N)

~2.95 Multiplet 2H
Piperidine ring protons

(α to N)

~2.24 Multiplet 2H
Piperidine ring protons

(β to N)

~1.89 Multiplet 4H
Piperidine ring protons

(β and γ to N)

Note: The assignments are based on typical chemical shift values and coupling patterns for

similar structures. The broad signal at ~12.4 ppm is characteristic of a protonated amine.

¹³C NMR Spectral Data
The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts are reported in ppm.

Chemical Shift (ppm) Assignment

~58 -N-CH₂-CH₂-Cl

~55 Piperidine ring carbons (α to N)

~40 -N-CH₂-CH₂-Cl

~22 Piperidine ring carbons (β, γ to N)

Note: These are approximate chemical shifts and can vary slightly based on experimental

conditions.[1]
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Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of 1-(2-Chloroethyl)piperidine hydrochloride (typically 5-

10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: Ambient

¹H NMR:

Pulse Program: Standard single-pulse experiment

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation. Phase correction and baseline correction are applied to the resulting spectrum.

For ¹H NMR, the signals are integrated to determine the relative number of protons. Chemical

shifts are referenced to the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-(2-Chloroethyl)piperidine hydrochloride was obtained, and the characteristic

absorption bands are presented below.

Wavenumber (cm⁻¹) Intensity Assignment

2940-2860 Strong C-H stretching (alkane)

2700-2400 Broad, Strong N-H⁺ stretching (amine salt)

1450-1470 Medium C-H bending (alkane)

~730 Strong C-Cl stretching

Note: The broad and strong absorption in the 2700-2400 cm⁻¹ region is a characteristic feature

of a secondary amine hydrochloride.

Experimental Protocols for IR Spectroscopy
Two common methods for obtaining IR spectra of solid samples are the Potassium Bromide

(KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

2.1.1. KBr Pellet Method

Sample Preparation: Approximately 1-2 mg of 1-(2-Chloroethyl)piperidine hydrochloride is

finely ground with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar.

Pellet Formation: The finely ground mixture is transferred to a pellet die and compressed

under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet

is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is

recorded.

2.1.2. Attenuated Total Reflectance (ATR) Method
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Background Spectrum: The clean, empty ATR crystal surface is used to record a background

spectrum.

Sample Application: A small amount of the solid 1-(2-Chloroethyl)piperidine hydrochloride

is placed directly onto the ATR crystal, ensuring good contact.

Data Acquisition: Pressure is applied to the sample using a clamp to ensure intimate contact

with the crystal. The IR spectrum is then recorded.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The mass spectrum of

1-(2-Chloroethyl)piperidine was obtained using Electron Ionization (EI).

Mass Spectral Data
The mass spectrum shows a molecular ion peak and several fragment ions. The data

presented here is for the free base, 1-(2-Chloroethyl)piperidine, as the hydrochloride salt is

not typically analyzed directly by EI-MS.

m/z Relative Intensity (%)
Assignment /
Fragmentation

147 4.8 [M]⁺ (Molecular ion)

98 100.0 [M - CH₂Cl]⁺ (Base Peak)

70 4.8 [C₅H₁₀]⁺

55 12.5 [C₄H₇]⁺

42 19.6 [C₃H₆]⁺

Interpretation of Fragmentation Pattern
The fragmentation of 1-(2-Chloroethyl)piperidine under electron ionization is initiated by the

removal of an electron, typically from the nitrogen atom, to form the molecular ion [M]⁺ at m/z

147. The most prominent fragmentation pathway is the α-cleavage, which involves the
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cleavage of the bond between the piperidine ring and the chloroethyl side chain. This results in

the loss of a chloromethyl radical (•CH₂Cl) to form the highly stable N-methylenepiperidinium

cation at m/z 98, which is observed as the base peak.[2] Further fragmentation of the piperidine

ring leads to the formation of smaller ions observed at m/z 70, 55, and 42.

Experimental Protocol for Mass Spectrometry
Sample Introduction: A small amount of the sample is introduced into the ion source of the

mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC). For volatile compounds like 1-(2-Chloroethyl)piperidine, GC-MS is a

common technique.

Ionization:

Method: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.

Visualizations
The following diagrams illustrate the chemical structure and the proposed mass spectral

fragmentation pathway of 1-(2-Chloroethyl)piperidine.
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Chemical Structure of 1-(2-Chloroethyl)piperidine

Click to download full resolution via product page

Caption: Chemical structure of 1-(2-Chloroethyl)piperidine.

Proposed Mass Spectral Fragmentation of 1-(2-Chloroethyl)piperidine
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Caption: Proposed EI mass spectral fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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